Product packaging for 5-Ethylisoxazole(Cat. No.:CAS No. 30842-91-2)

5-Ethylisoxazole

Cat. No.: B1628975
CAS No.: 30842-91-2
M. Wt: 97.12 g/mol
InChI Key: UTHNXNFIWJXWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethylisoxazole (CAS: TBD

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO B1628975 5-Ethylisoxazole CAS No. 30842-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5-3-4-6-7-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHNXNFIWJXWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609883
Record name 5-Ethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30842-91-2
Record name 5-Ethyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Ethylisoxazole and Its Derivatives

Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring can be achieved through several established and evolving synthetic strategies. These methods offer versatility in accessing a wide range of substituted isoxazoles.

Cyclization of 1,3-Dicarbonyl Compounds with Hydroxylamine (B1172632)

A foundational and widely employed method for synthesizing isoxazoles involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. This reaction proceeds through the initial formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring.

The regioselectivity of this reaction, determining which carbonyl group reacts first, can be influenced by the reaction conditions, such as temperature and pH. For instance, the synthesis of ethyl 5-methylisoxazole-4-carboxylate, an analogue of a 5-ethylisoxazole derivative, is achieved by the cyclization of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate (B86663) in the presence of sodium acetate (B1210297) at low temperatures (-20 to 10°C). This approach highlights the utility of β-ketoesters as precursors for constructing the isoxazole core. The investigation into the reaction of 1,3-diketones with hydroxylamine has been a subject of considerable research, as the tautomeric nature of the diketone provides multiple electrophilic centers for the binucleophilic hydroxylamine to attack.

Table 1: Key Steps in the Synthesis of an Isoxazole Derivative from a 1,3-Dicarbonyl Compound

Step Reactants Conditions Product
1 Ethylacetoacetate, Triethylorthoformate, Acetic anhydride 75–150°C Ethyl ethoxymethyleneacetoacetic ester
2 Ethyl ethoxymethyleneacetoacetic ester, Hydroxylamine sulfate, Sodium acetate -20–10°C Ethyl 5-methylisoxazole-4-carboxylate

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and versatile method for the regioselective synthesis of isoxazoles. This reaction can be performed under various conditions, including metal-free and metal-catalyzed systems. Nitrile oxides are typically generated in situ from precursors such as aldoximes or hydroximoyl chlorides.

The reaction of in situ generated nitrile oxides with terminal alkynes is a common strategy for producing 3,5-disubstituted isoxazoles. For example, a metal-free approach involves the reaction of aldoximes with an oxidizing agent in the presence of an alkyne. The regioselectivity of this cycloaddition can be a challenge, often leading to a mixture of isomers. However, the use of catalysts or specific reaction conditions can enhance the formation of the desired regioisomer. The cycloaddition of nitrile oxides with internal alkynes can also be employed to synthesize 3,4,5-trisubstituted isoxazoles.

Three-Component Cyclocondensation Strategies for Substituted Isoxazoles

Three-component reactions (TCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted isoxazoles in a single step from simple starting materials. These reactions often involve the condensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride.

Various catalysts, including organocatalysts and metal-based catalysts, have been developed to facilitate these transformations, often under environmentally benign conditions such as in water. For example, sodium malonate has been used as an efficient catalyst for the three-component cyclocondensation of aryl or heteroaryl aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) in water at room temperature, affording isoxazol-5(4H)-ones in good to high yields. Similarly, 2-aminopyridine (B139424) has been employed as an organocatalyst for the synthesis of isoxazol-5(4H)-ones in water at 80°C. These methods provide a practical and sustainable route to a diverse library of isoxazole derivatives.

Advanced Catalytic Methodologies in Isoxazole Synthesis

Recent advancements in catalysis have led to the development of more efficient, selective, and environmentally friendly methods for isoxazole synthesis. These include both metal-free and metal-catalyzed approaches.

Metal-Free Synthetic Routes to Isoxazole Scaffolds

Growing concerns about the cost, toxicity, and environmental impact of metal catalysts have spurred the development of metal-free synthetic strategies for isoxazole formation. These methods often rely on the use of organocatalysts or proceed under catalyst-free conditions.

One notable metal-free approach is the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from aldoximes, with alkynes. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. Another strategy involves the use of tert-butyl nitrite (B80452) (TBN) as a metal-free radical initiator and a source of the N-O fragment for the construction of the isoxazole ring. Furthermore, multicomponent reactions can be performed under metal-free conditions, using organocatalysts like L-valine or even simple salts like NaCl in green solvents like ethanol (B145695) or water. These methods offer a more sustainable alternative to traditional metal-catalyzed reactions.

Table 2: Comparison of Metal-Free Catalysts for Isoxazole Synthesis

Catalyst Reaction Type Starting Materials Key Advantages
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 1,3-Dipolar Cycloaddition Aldoximes, Alkynes Metal-free, efficient for substrates with unprotected phenolic hydroxyl groups.
tert-Butyl nitrite (TBN) Radical-initiated Cycloaddition Methyl azaarenes Acts as both radical initiator and N-O source, one-pot process.
L-valine Three-Component Cyclo-condensation Aldehydes, Alkylacetoacetates, Hydroxylamine hydrochloride Metal-free, good to outstanding yields, mild conditions.
Sodium Chloride (NaCl) Multicomponent Reaction Not specified Eco-friendly and inexpensive catalyst.

Copper-Catalyzed Isoxazole Formation

Copper catalysts are widely used in the synthesis of isoxazoles, particularly in [3+2] cycloaddition reactions, due to their ability to improve regioselectivity and allow for milder reaction conditions compared to uncatalyzed reactions. Copper(I) is a common catalyst for the cycloaddition of nitrile oxides with terminal alkynes, leading to the formation of 3,5-disubstituted isoxazoles.

A one-step, copper-catalyzed [3+2] cycloaddition reaction of alkynes with nitrile oxides generated in situ from the coupling of a copper carbene and a nitroso radical provides a highly regioselective synthesis of isoxazoles. Copper(II) acetate has also been used as a catalyst in the intramolecular oxidative coupling of enone oximes to afford 3,5-disubstituted isoxazoles, using molecular oxygen as a green oxidant. These copper-catalyzed methods offer efficient and selective routes to a variety of isoxazole derivatives.

Palladium-Catalyzed C-H Functionalization and Diarylations of Isoxazoles

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of isoxazole rings. Direct C-H arylation, in particular, offers an atom-economical approach to creating C-C bonds without the need for pre-functionalized starting materials.

Research by the Takenaka and Sasai group demonstrated a highly regioselective palladium-catalyzed direct C-H arylation at the C5 position of isoxazoles. This transformation was achieved using a catalytic system comprising PdCl₂(MeCN)₂, 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz) as a ligand, and silver fluoride (B91410) (AgF) as a crucial additive. The reaction proceeds effectively with a range of aryl and heteroaryl iodides, accommodating both electron-donating and electron-withdrawing functional groups.

Further advancements have enabled the diarylation of isoxazole rings. A one-pot method for the C4,C5-diarylation of ethyl isoxazole-3-carboxylate has been developed using aryl bromides. This process provides access to a variety of C4,C5-diarylated isoxazoles from commercially available substrates. The choice of catalyst and base is critical for achieving high yields and selectivity. For instance, the use of PdCl(C₃H₅)(dppb) with KOAc in DMA at 120 °C has proven effective for this transformation.

Below is a table summarizing the conditions for palladium-catalyzed arylations of isoxazoles.

Arylation PositionCatalyst SystemBase/AdditiveSolventTemperatureKey FindingsReference
C5-Arylation PdCl₂(MeCN)₂ (5 mol%), DPPBz (10 mol%)AgF (2 equiv.)DMA100 °CSelective C-H activation at the 5-position. DPPBz and AgF are indispensable.
C4,C5-Diarylation PdCl(C₃H₅)(dppb) (5 mol%)KOAcDMA120 °CProvides one-pot access to C4,C5-diarylated isoxazoles.
C4,C5-Diarylation Pd(OAc)₂KOAcDMA140 °CEffective for diheteroarylation of thiophenes with partners like 3,5-dimethylisoxazole.

Functional Group Transformations in this compound Derivative Synthesis

Ester Hydrolysis and Esterification Reactions

Ester groups are common functionalities in isoxazole derivatives, serving as versatile handles for further modification. Their hydrolysis to carboxylic acids and subsequent esterification are fundamental transformations.

Ester hydrolysis is typically achieved under basic or acidic conditions. Base-induced hydrolysis, or saponification, involves a nucleophilic acyl substitution pathway where a hydroxide (B78521) ion attacks the ester carbonyl group. This process is often irreversible as the resulting carboxylic acid is deprotonated to a carboxylate salt. For instance, isoxazole esters can be subjected to basic hydrolysis using reagents like lithium hydroxide to yield the corresponding carboxylic acid.

Conversely, esterification can be performed through several methods. The Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. Alternatively, carboxylic acids can be converted to esters following activation, for example, by reacting with diazomethane (B1218177) after acid hydrolysis of a nitrile precursor. In one synthetic sequence, isoxazole-linked esters were reduced to alcohols using lithium aluminium hydride, which were then oxidized to introduce a ketone moiety, demonstrating the versatility of the ester group as a synthetic intermediate.

Strategies for Introducing Specific Substituents (e.g., Chloromethylation)

The introduction of specific substituents, such as the chloromethyl group, onto the isoxazole ring is a key step in the synthesis of many targeted analogues. The chloromethyl group is particularly valuable as its reactivity allows for further nucleophilic substitution reactions.

Chloromethylation of isoxazoles can be performed via electrophilic substitution reactions using a suitable chloromethylating agent. However, these reactions can generate byproducts like dichloromethyl derivatives. Strategies to mitigate this include the controlled addition of gaseous HCl at 30–50°C and employing a stepwise temperature gradient during the reaction to minimize thermal degradation.

More recently, electrochemical methods have been explored as a sustainable alternative for introducing chloromethyl groups. Anodic oxidation allows for precise control over reaction conditions and minimizes the use of hazardous reagents. Another approach involves using N-chlorosuccinimide (NCS); employing higher equivalents of NCS can lead to chloro-substituted isoxazoles in a one-pot reaction following a 1,3-dipolar cycloaddition.

Directed Synthesis of Key this compound Analogues

Preparation of Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate

The synthesis of the specific target molecule, ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate, relies on the strategic assembly of the isoxazole core followed by functionalization. The isoxazole ring in such compounds is commonly constructed via a 1,3-dipolar cycloaddition, a method known as the Huisgen cycloaddition.

This process typically involves the in situ generation of a nitrile oxide from a precursor like a hydroxylamine hydrochloride, which then reacts regioselectively with an appropriately substituted α,β-unsaturated ester. For the title compound, this would involve a cycloaddition followed by the introduction of the chloromethyl group at the C4 position, likely through an electrophilic chloromethylation reaction as previously described.

The general synthetic approaches are outlined below:

Cyclization Reactions: Building the isoxazole ring from acyclic precursors that already contain the necessary ethyl and ester groups.

Chloromethylation: Introducing the chloromethyl group onto a pre-formed this compound-3-carboxylate scaffold through electrophilic substitution.

Synthesis of 5-Amino-Substituted Isoxazole Compounds

5-Amino-substituted isoxazoles are important building blocks, particularly in medicinal chemistry. The synthesis of these compounds often requires careful control of reaction conditions to ensure the correct regioselectivity.

A reliable method for synthesizing 5-amino-3-alkyl isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. The regiochemical outcome is highly dependent on pH and temperature. To favor the formation of the 5-amino isoxazole isomer, the reaction is conducted at a pH greater than 8 and a temperature of 100°C, which promotes the preferential reaction of hydroxylamine at the ketone carbonyl.

Reaction ParameterCondition for 5-Amino IsoxazoleCondition for 3-Amino IsoxazoleReference
pH > 87 < pH < 8
Temperature 100 °C≤ 45 °C

Another synthetic route involves the reduction of an oxime. A compound of formula (4) (an oxime) can undergo a reduction reaction to yield the desired 5-amino-substituted isoxazole compound of formula (5). An older method, which has been largely superseded due to safety concerns, involved the reaction of 5-bromoethyl isoxazole with sodium azide (B81097) to form an intermediate 5-azido-methyl isoxazole, which was then reduced to the 5-amino compound.

Multicomponent reactions also provide an efficient pathway. The reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes in a deep eutectic solvent (K₂CO₃/glycerol) can produce novel 5-amino-isoxazole-4-carbonitriles in good yields.

Formation of Isoxazol-5-one Derivatives

The synthesis of isoxazol-5-one derivatives, important heterocyclic scaffolds, can be achieved through various synthetic routes. These compounds serve as versatile building blocks in medicinal chemistry and organic synthesis. Common strategies include the cyclization of precursor molecules and multicomponent reactions that offer efficiency and atom economy.

One of the most prevalent and efficient methods for preparing 4-substituted isoxazol-5(4H)-ones is the one-pot, three-component condensation reaction. This approach typically involves the reaction of a β-keto ester, such as ethyl acetoacetate or ethyl 3-oxohexanoate, with hydroxylamine hydrochloride and various aldehydes. This method is valued for its operational simplicity, mild reaction conditions, and adherence to green chemistry principles, often utilizing water as a solvent.

The general mechanism for this three-component synthesis begins with the reaction between the β-keto ester and hydroxylamine hydrochloride to form a 3-substituted-isoxazol-5(4H)-one intermediate via cyclization. This intermediate then undergoes enolization, which is facilitated by a catalyst. The final step is a Knoevenagel condensation between the enolized isoxazole-5-one and an aldehyde to yield the desired 4-arylmethylidene-3-methyl-isoxazol-5(4H)-one product.

Various catalysts have been employed to facilitate this reaction, demonstrating the method's versatility.

Catalyst and Solvent Systems in Three-Component Synthesis of Isoxazol-5(4H)-ones

Catalyst Reactants Solvent Key Features Yields Ref
Amine-functionalized cellulose (B213188) (Cell-Pr-NH₂) β-keto esters, hydroxylamine hydrochloride, aldehydes Water Environmentally friendly, catalyst is recyclable, mild room temperature conditions. Good to High
Citric Acid Ethyl acetoacetate, hydroxylamine hydrochloride, aromatic aldehydes Water Green catalyst, convenient reaction times, easy work-up. 70-90%

Detailed research findings highlight the effectiveness of these catalytic systems. For instance, using propylamine-functionalized cellulose as a catalyst in water at room temperature allows for the formation of 3,4-disubstituted isoxazol-5(4H)-one heterocycles in good to high yields. The process is noted for its simple work-up, where the product precipitates and can be purified by filtration and washing with ethanol. A study utilizing citric acid in water also reported excellent yields (70-90%) for a range of 4-arylmethylene-3-methyl-isoxazol-5(4H)-ones at room temperature, with reaction times varying from 5 to 24 hours.

Similarly, a g-C₃N₄·OH nanocomposite has been demonstrated as a highly efficient and recyclable catalyst for the synthesis of isoxazol-5-one derivatives in an aqueous environment at room temperature, achieving high product yields in short durations.

Beyond the three-component strategy, other methods for synthesizing isoxazol-5(4H)-ones have been reported, including:

The condensation of benzaldoximes with 1,3-dicarbonyl compounds.

Cyclization of oxoesters with hydroxylamine under either acidic or basic conditions.

1,3-dipolar cycloaddition reactions.

These alternative routes provide additional pathways to access this important class of heterocyclic compounds.

Reaction Mechanisms and Reactivity of 5 Ethylisoxazole

Mechanistic Pathways of Isoxazole (B147169) Ring Transformations

The isoxazole ring, while considered aromatic, possesses a relatively weak N-O bond, making it susceptible to cleavage under thermal, photochemical, or catalytic conditions. This lability is the basis for many of its characteristic transformations.

The isoxazole ring can undergo cleavage, especially through the breaking of the weak N-O bond, when subjected to heat or light. These ring-opening reactions can be followed by recyclization to form new heterocyclic or carbocyclic systems. For instance, the thermal or photochemical treatment of isoxazoles can lead to the formation of various isomers and other compounds.

A notable example involves the base-catalyzed recyclization of isoxazoline-N-oxides. While not directly involving 5-ethylisoxazole, this process illustrates a ring-opening and recyclization mechanism. In some cases, this leads to the formation of 5-hydroxy-1,2-oxazin-6-ones instead of the expected isoxazole-5-carboxylates. The mechanism is believed to proceed through deprotonation, followed by an electrocyclic ring opening to form a ketoamide intermediate, which then cyclizes.

Furthermore, isoxazolium salts, formed by the reaction of isoxazoles with alkyl halides, are known to undergo ring-opening and subsequent intramolecular recyclization upon treatment with a base like sodium hydroxide (B78521), yielding phenol (B47542) and aniline (B41778) derivatives.

Isoxazoles can isomerize to other heterocyclic structures, most notably oxazoles. This transformation can be induced photochemically, providing a method for converting isoxazoles into their oxazole (B20620) counterparts. The proposed mechanism for this photochemical rearrangement involves the homolytic cleavage of the N-O bond, leading to the formation of an acyl azirine intermediate. This intermediate then ring-opens to a nitrilium enolate species, which subsequently closes to form the oxazole ring. This latter part of the mechanism is reminiscent of the Cornforth rearrangement.

The Cornforth rearrangement is a thermal process observed in 4-acyloxazoles, where the acyl group on position 4 and the substituent on position 5 exchange places. This occurs through a pericyclic ring opening to a nitrile ylide intermediate, which then rearranges and cyclizes to the isomeric oxazole. While this specific rearrangement applies to oxazoles, the related photochemical isomerization of isoxazoles to oxazoles highlights the potential for skeletal reorganization in these heterocycles.

Additionally, isoxazoles can be involved in other rearrangements. For example, 3-acylamino-isoxazoles can be converted to 2-acylaminooxazoles, a reaction that is thought to proceed through a cascade involving a labile oxadiazole intermediate and an azirine species.

Ring-Opening and Recyclization Processes

Reactivity of Functional Groups on the this compound Core

The isoxazole ring influences the reactivity of its substituents, and in turn, these substituents direct the ring's reactivity, particularly in substitution reactions.

The isoxazole ring can undergo nucleophilic aromatic substitution (SNAr) at the 3- and 5-positions, especially when a good leaving group is present. For instance, 5-nitroisoxazoles are effective substrates for SNAr reactions, where the nitro group is displaced by various nucleophiles. This provides a versatile method for introducing a range of functional groups at the 5-position.

The presence of strong electron-withdrawing groups at the 4-position can activate the 5-position of the isoxazole ring towards nucleophilic attack. This has been demonstrated in the direct difluoromethylation of 4-nitro- and 4-sulfonyl-substituted diaryl isoxazoles at the C5-position using (difluoromethyl)trimethylsilane.

The isoxazole ring is generally considered to be π-excessive and can undergo electrophilic aromatic substitution (SEAr). However, due to the electron-withdrawing nature of the nitrogen atom, the ring is less nucleophilic than other heterocycles like furan (B31954), but more reactive than pyridine (B92270). Electrophilic attack typically occurs at the C4-position. Common electrophilic substitution reactions include nitration, halogenation, and chloromethylation.

For example, the nitration of 3-methyl-5-ethylisoxazole yields 3-methyl-5-ethyl-4-nitroisoxazole. The introduction of functional groups into the isoxazole ring can also be achieved through methods that avoid harsh acidic or basic conditions, which might otherwise degrade the ring. This often involves the use of transition metal catalysts.

Nucleophilic Substitution Reactions at Substituted Positions

Intermolecular and Intramolecular Reaction Dynamics

This compound and its derivatives can participate in both intermolecular and intramolecular reactions, leading to a diverse array of products.

Intermolecularly, isoxazoles can act as dienophiles in Diels-Alder reactions. For instance, isoxazoles can react with enamines in an inverse electron-demand hetero-Diels-Alder reaction to form substituted pyridines. This reaction is highly regioselective and is thought to proceed through a [4+2] cycloaddition, forming a bicyclic intermediate that rearranges to the final pyridine product. The presence of a substituent at the 5-position, such as the ethyl group in this compound, can hinder or prevent this type of reaction.

Intramolecular reactions of isoxazole derivatives are also well-documented. These often involve a substituent on the isoxazole ring reacting with the ring itself or another part of the molecule. An example is the intramolecular electrophilic aromatic substitution at the 5-position of isoxazoles bearing an appropriate side chain, leading to the formation of fused heterocyclic systems like isoxazolopyridines and isoxazolopyrans. Additionally, intramolecular cyclization can occur in silylated nitro compounds containing a double bond, as seen in the silylation of certain nitroalkenes which leads to isoxazoline (B3343090) derivatives. The synthesis of spirooxindole derivatives can also be achieved through catalytic intramolecular reactions involving isoxazole-containing precursors.

Data Tables

Table 1: Reactivity of Substituted Isoxazoles

Reaction Type Position(s) of Reactivity Activating/Directing Groups Product Type
Nucleophilic Aromatic Substitution C3, C5 Leaving groups (e.g., -NO₂, halides) Substituted Isoxazoles
Electrophilic Aromatic Substitution C4 Generally applicable 4-Substituted Isoxazoles

Table 2: Examples of Isoxazole Ring Transformations

Starting Material Reaction Conditions Key Intermediate(s) Product(s)
Substituted Isoxazole Photochemical (UV light) Acyl azirine, Nitrilium enolate Oxazole
3-Acylamino-isoxazole Base (t-ButOK) Oxadiazole, Azirine 2-Acylaminooxazole

Detailed Investigation of 1,3-Dipolar Cycloaddition Mechanisms

The most fundamental and widely utilized method for synthesizing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition. This reaction involves the combination of a 1,3-dipole with a dipolarophile to create a five-membered ring. For the synthesis of isoxazoles, this specifically entails the reaction between a nitrile oxide and an alkyne.

The mechanism is a concerted, pericyclic process where the 4 π-electrons of the nitrile oxide and 2 π-electrons of the alkyne participate in a [4s+2s] cycloaddition. This concerted nature means that two new sigma bonds are formed simultaneously in a highly ordered transition state, which makes the reaction stereospecific.

Key aspects of the mechanism include:

Nitrile Oxide Generation : Nitrile oxides are often unstable and are typically generated in situ. Common methods for their formation include the dehydrohalogenation of hydroxymoyl chlorides, the oxidation of aldoximes, or the dehydration of primary nitro compounds. For instance, treating an aldoxime with an oxidant like hypochlorous acid (formed from potassium chloride and an oxidizing agent) can yield the necessary nitrile oxide dipole.

Reaction with Alkynes : Once formed, the nitrile oxide rapidly undergoes cycloaddition with a dipolarophile. To form a this compound, the reaction would utilize an alkyne such as 1-butyne. The regioselectivity of the addition is a critical factor, governed by both electronic and steric effects of the substituents on both the nitrile oxide and the alkyne.

Catalysis and Conditions : While the reaction can proceed without a catalyst, modern synthetic methods often employ catalysts to improve efficiency and regioselectivity. Copper(I)-catalyzed procedures are common for the reaction between terminal alkynes and in situ generated nitrile oxides. Researchers have also developed metal-free, microwave-assisted, and mechanochemical (ball-milling) approaches to make the synthesis more environmentally benign and efficient.

Catalytic Activation Mechanisms in this compound Reactions

The isoxazole ring, while aromatic, can be activated for further chemical transformations through catalysis. A primary example is catalytic hydrogenation, which typically leads to the reductive cleavage of the weak N-O bond. This ring-opening reaction unmasks other functional groups, making it a valuable synthetic strategy.

The mechanism generally involves:

Catalyst Surface Interaction : Catalysts such as palladium-on-carbon (Pd/C) or Raney nickel are commonly used. The isoxazole ring adsorbs onto the surface of the metal catalyst.

Hydrogenolysis : Hydrogen gas (H₂) is introduced, and the catalyst facilitates the cleavage of the N-O bond. This is the key activation step, breaking the heterocyclic ring.

Product Formation : The cleavage of the isoxazole ring results in an enaminone or a related β-dicarbonyl intermediate, which can then undergo further reactions. The exact outcome depends heavily on the substituents present on the isoxazole ring and the reaction conditions. For example, the palladium-on-carbon assisted hydrogenolysis of 3-(2-nitrophenyl)isoxazoles leads to the reduction of the nitro group to an amine, followed by a regiospecific ring closure that yields substituted 4-aminoquinolines. This transformation demonstrates how catalytic activation of the isoxazole ring can be a key step in the synthesis of entirely different heterocyclic systems.

Molecular Interaction Mechanisms of this compound Derivatives

Derivatives of this compound are of significant interest in medicinal chemistry due to the ability of the isoxazole scaffold to interact with a wide array of biological targets.

Elucidation of Specific Molecular Targets and Biochemical Pathways

The isoxazole moiety is considered a "privileged scaffold" in drug discovery, as its derivatives have been shown to interact with numerous biological targets, influencing various biochemical pathways.

Identified molecular targets for isoxazole derivatives include:

Enzymes : Isoxazole-containing compounds have been developed as inhibitors for several classes of enzymes. These include protein kinases like Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Casein Kinase 2 (CK2α). They also target enzymes such as Cyclooxygenase-2 (COX-2), topoisomerase IIβ, and carbonic anhydrases.

Chaperone Proteins : One of the most significant targets is the Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability of many oncogenic proteins.

Signaling Pathways : By inhibiting these targets, isoxazole derivatives can modulate critical cellular signaling pathways. Inhibition of protein kinases can halt signaling cascades that lead to cell proliferation. Consequently, these compounds can induce cell cycle arrest and apoptosis (programmed cell death), which are key mechanisms for their anticancer effects.

Structural and Mechanistic Insights into Protein Binding (e.g., HSP90)

The interaction between isoxazole derivatives and the molecular chaperone HSP90 has been studied in detail, particularly for a class of compounds known as resorcinylic isoxazole amides. NVP-AUY922 is a notable example of a resorcinylic isoxazole amide inhibitor that has entered clinical trials.

Studies on a series of mono- and dimethoxy-substituted resorcinylic 5'-ethyl isoxazole amides have provided key structural and mechanistic insights into their binding with HSP90:

Crucial Hydrogen Bonding : The inhibitory activity is highly dependent on the hydroxyl groups on the resorcinol (B1680541) ring. X-ray crystallography has shown that these phenolic groups form critical hydrogen bonds within the ATP-binding site in the N-terminal domain of HSP90.

Structure-Activity Relationship : The most potent compound in one studied series was a 2',4'-dihydroxy-5'-ethyl isoxazole amide (CCT239215). Replacing the hydroxyl group at the 4'-position with a methoxy (B1213986) group (as in CCT078722) significantly reduces binding affinity and cellular potency. This is because the bulkier methoxy group disrupts a key hydrogen bond and instead engages in less favorable van der Waals contacts. If the crucial 2'-hydroxyl group is replaced with a methoxy group, binding to HSP90 is completely abolished. This demonstrates a clear structure-activity relationship where the 2'-hydroxyl group is essential for activity.

Binding Affinity and Potency of 5'-Ethyl Isoxazole Amide HSP90 Inhibitors
CompoundResorcinol Ring SubstitutionHSP90α Binding Affinity (Kd, nM)Cellular Growth Inhibitory Potency (GI50, nM)
CCT2392152',4'-dihydroxy115-16
CCT0787222'-hydroxy-4'-methoxy3659-588
2'-methoxy-4'-hydroxy derivative2'-methoxy-4'-hydroxyNo Binding>10,000
2',4'-dimethoxy derivative2',4'-dimethoxyNo Binding>10,000
Data sourced from AACR Journals.

Receptor-Mediated Neurotransmission Involving Isoxazole Compounds

Isoxazole derivatives also play a significant role as modulators of neurotransmitter receptors, which are fundamental to the function of the central nervous system.

AMPA Receptor Modulation : Isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are ionotropic glutamate (B1630785) receptors that mediate a large part of fast excitatory neurotransmission in the brain. Electrophysiological studies using the patch-clamp technique have shown that these derivatives can cause a significant reduction in AMPA-mediated whole-cell currents. By inhibiting these receptors, which are implicated in pain sensitivity, these compounds demonstrate potential as non-opioid analgesics.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation : In a different capacity, isoxazole analogues of the compound sazetidine-A have been developed as selective partial agonists for the α4β2 subtype of the nicotinic acetylcholine receptor (nAChR). These receptors are implicated in neurological conditions like depression. By acting as partial agonists, these isoxazole compounds can modulate receptor activity, offering a therapeutic pathway distinct from standard treatments. These compounds showed high selectivity for the α4β2 subtype over other nAChR subtypes, suggesting a lower potential for off-target side effects.

Derivatization Strategies for 5 Ethylisoxazole

Selective Functionalization of the Isoxazole (B147169) Nucleus

The isoxazole ring, while aromatic, presents unique challenges and opportunities for functionalization due to the presence of two electronegative heteroatoms. Its poor nucleophilicity and potential instability under strongly basic or acidic conditions mean that functionalization often requires carefully chosen methods, frequently employing transition metal catalysts to proceed under mild conditions.

Direct C-H functionalization has emerged as a powerful tool. For instance, palladium-catalyzed direct arylation can selectively activate the C-H bond at the 5-position of the isoxazole ring to couple with aryl iodides. While this specific example targets the 5-position, similar principles can be applied to pre-existing 5-ethylisoxazole to target other positions, such as C4. Gold catalysts have also been employed in the cycloisomerization of α,β-acetylenic oximes to selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles, demonstrating the fine control achievable in building the core structure.

Furthermore, the introduction of a nitro group can serve as a versatile handle for subsequent modifications. The development of protocols for the aromatic nucleophilic substitution (SNAr) of a nitro group on the isoxazole ring allows for the introduction of various nucleophiles under mild conditions with excellent yields and regioselectivity.

Introduction of Side Chains and Heterocyclic Moieties

The introduction of new side chains and other heterocyclic systems onto the this compound framework is a common strategy in drug discovery to explore structure-activity relationships (SAR). This can be achieved by first creating a "functional handle" on the parent molecule, which can then be used in subsequent coupling or substitution reactions.

A primary alcohol, for example, can be introduced at the C-4 position of an isoxazole ring. This alcohol can then be converted into a better leaving group, such as a mesylate, facilitating nucleophilic substitution reactions to introduce a wide variety of new functionalities. Similarly, the synthesis of isoxazole-4-carboxamides is a viable route, where the amide nitrogen can be substituted with various groups, including those containing other heterocyclic rings like furan (B31954) and thiophene.

Other strategies include building the desired functionality directly into the synthetic precursors. For instance, isoxazole derivatives bearing piperidine (B6355638) or pyrazole (B372694) moieties have been synthesized to explore their pharmacological potential. The synthesis of 5-aminomethyl-isoxazoles can be achieved from 5-bromomethyl isoxazole via an azide (B81097) intermediate, which is then reduced, providing an amine handle for further elaboration.

Derivatization for Enhanced Analytical Performance

In analytical chemistry, derivatization is a crucial step to modify analytes so they can be effectively separated and detected by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), especially when dealing with polar, non-volatile, or thermally unstable compounds.

For compounds that are not amenable to direct analysis, chemical derivatization converts them into more suitable forms. A common approach for carboxylic acids, which are often metabolites of parent drug compounds, is esterification. For example, the benzoic acid metabolite of the herbicide isoxaflutole (B1672639) is converted to a volatile methyl ester to enable its analysis by GC. This prevents the need for HPLC and allows for the determination of total residues after converting the parent compound and its primary metabolite to the same derivatized acid.

For other functional groups, different reagents are employed. The reagent 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is used to derivatize compounds containing amine groups, such as the herbicide glyphosate (B1671968) and its metabolite AMPA. In an innovative method, this derivatization was carried out while the analytes were adsorbed on a solid support resin, which simplified the removal of excess reagent before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with on-fiber derivatization for the trace analysis of volatile and semi-volatile compounds. This method enhances sensitivity and selectivity by extracting and derivatizing the target analytes in a single step, directly on the extraction fiber.

The SPME fiber is first coated with a derivatizing agent, which then reacts with the analytes in the headspace of the sample. For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent for on-fiber derivatization of carbonyl compounds, converting them into more stable and volatile oximes suitable for GC-MS analysis. Similarly, 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF) has been used to selectively derivatize volatile amines and ammonia (B1221849) on-fiber. This technique is particularly valuable for analyzing reactive or thermally unstable compounds and for minimizing sample consumption.

Silylation is a robust and widely used derivatization technique in which an active hydrogen in a functional group, such as a carboxylic acid (-COOH) or a hydroxyl (-OH) group, is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (-Si(CH₃)₃). This process significantly reduces the polarity of the compound, masks hydrogen bonding sites, and increases its thermal stability and volatility, making it ideal for GC analysis.

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective. These reagents react with carboxylic acids to form silyl esters. For example, non-steroidal anti-inflammatory drugs (NSAIDs) that contain a carboxyl group are frequently silylated prior to GC-MS analysis to improve their chromatographic behavior and achieve sharp, well-defined peaks. The choice of reagent can sometimes influence the reaction's completeness; for instance, MSTFA may provide a more complete silylation than BSTFA for certain analytes.

On-Fiber Derivatization Techniques in Coupled Systems

Regioselective Elaboration of Substituted 5-Ethylisoxazoles

Controlling the position of newly introduced functional groups—a concept known as regioselectivity—is paramount in chemical synthesis. Various methods have been developed to construct the isoxazole ring or functionalize it in a highly regioselective manner.

One-pot syntheses are particularly efficient. A method involving the reaction of α,β-unsaturated aldehydes or ketones with N-hydroxyl-4-toluenesulfonamide under mild conditions yields 3-substituted or 3,5-disubstituted isoxazoles with high regioselectivity. In these reactions, no other regioisomers are formed. Similarly, a regioselective synthesis using propargyl alcohols, N-iodosuccinimide (NIS), and N-tert-butyl hydroxylamine (B1172632) hydrochloride can produce 5-substituted, 3-substituted, or 3,5-disubstituted isoxazoles in good yields.

Spectroscopic and Analytical Characterization Techniques for 5 Ethylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-ethylisoxazole and its derivatives. It provides in-depth information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is fundamental for identifying the proton framework of a molecule. For this compound, the spectrum reveals characteristic signals for the ethyl group and the proton on the isoxazole (B147169) ring. For instance, in a study of (3-Ethyl-1,2-oxazol-5-yl)methanol, the ethyl group protons appeared as a quartet at δ 2.72 ppm (CH₂) and a triplet at δ 1.32 ppm (CH₃), with a coupling constant (J) of 7.6 Hz. The chemical shifts and splitting patterns are indicative of the neighboring protons. In derivatives such as ethyl 5-methylisoxazole-4-carboxylate, the isoxazole proton appears as a singlet at δ 8.10 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the analysis of a this compound derivative, ¹³C NMR data showed signals at δ 12.52, 19.67, and 115.20 ppm. For more complex derivatives like 3,5-diphenylisoxazole, the carbon signals of the isoxazole ring appear at distinct chemical shifts, for example, δ 170.3 and δ 162.9 ppm, with the C4 carbon appearing at δ 97.4 ppm. These shifts are sensitive to the electronic environment created by different substituents on the isoxazole ring.

Table 1: ¹H and ¹³C NMR Data for Selected Isoxazole Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity J (Hz) Reference
(3-Ethyl-1,2-oxazol-5-yl)methanol ¹H 2.72 (CH₂) q 7.6
¹H 1.32 (CH₃) t 7.6
Ethyl 5-methylisoxazole-4-carboxylate ¹H 8.10 (isoxazole-H) s
This compound derivative ¹³C 12.52
¹³C 19.67
¹³C 115.20
3,5-Diphenylisoxazole ¹³C 170.3 (C5)
¹³C 162.9 (C3)
¹³C 97.4 (C4)

Two-Dimensional NMR Techniques (HMBC, COSY, HSQC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in complex molecules.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the spin systems within the ethyl group and identifying its attachment to the isoxazole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This technique definitively assigns protons to their corresponding carbons.

Analysis of Proton Spin-Spin Coupling Constants

The magnitude of proton spin-spin coupling constants (J-values) provides detailed information about the geometry and connectivity of the molecule. In isoxazole and its alkyl derivatives, the coupling constants between ring protons and protons of alkyl substituents have been studied to understand the coupling mechanisms. For instance, the three-bond coupling constant (³J) between the vicinal protons on the ethyl group is typically around 7 Hz, which is characteristic of free rotation around the C-C single bond. The long-range coupling constants between the ethyl group protons and the isoxazole ring proton (H4) can also be observed and provide further structural confirmation.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of this compound and its derivatives. By comparing the calculated exact mass of a proposed formula with the experimentally measured mass, the correct molecular formula can be confirmed. For example, HRMS analysis of a derivative, 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, confirmed the expected molecular ion at m/z = 255.1125 [M + H]⁺. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Coupled Techniques (e.g., Pyrolysis-GC/MS)

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of complex molecules. This method involves the thermal fragmentation of a sample in an inert atmosphere, followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry.

In the context of isoxazole derivatives, Py-GC/MS can provide valuable information about their thermal stability and decomposition pathways. For instance, the pyrolysis of certain 4-nitroisoxazole (B72013) derivatives has been shown to yield 1-nitro-1-cyanoacetone, suggesting a mechanism that involves the isomerization of the isoxazole ring. While specific studies on the pyrolysis of this compound are not extensively documented in the provided results, the technique is broadly applicable to understanding the fragmentation patterns of isoxazole-containing compounds. The analysis of these fragments helps in reconstructing the original molecular structure and understanding its behavior at elevated temperatures. The process involves heating the sample to temperatures typically ranging from 500 to 1400 °C.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is a fundamental tool for the characterization of organic compounds like this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For isoxazole derivatives, IR spectroscopy can confirm the presence of key structural features.

A study on new quinazolin-4(3H)-one-isoxazole derivatives confirmed the structures of the synthesized compounds using IR spectroscopy, among other techniques. For instance, the IR spectrum of one derivative showed a strong absorption band at 1672 cm⁻¹ corresponding to the C=O stretching vibration. Another investigation into isoxazole derivatives used IR spectroscopy to confirm the disappearance of an alcohol (OH) absorption band and the appearance of a C=O stretching vibration around 1750 cm⁻¹ after esterification.

The following table summarizes characteristic IR absorption bands for functional groups relevant to this compound and its derivatives:

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
C=N (isoxazole ring)1600–1550
C=O (ester carbonyl)1720–1680
C-O-C (ester linkage)1260–1160
C=O (amide)~1670
C=O (diimide)1785 and 1720

X-ray Diffraction and Crystallography

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on molecular structure and crystal packing.

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the molecular and crystal structures of compounds that can be grown as suitable single crystals. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecular conformation.

Numerous studies on isoxazole derivatives have utilized SCXRD to confirm their synthesized structures. For example, the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate revealed that the ester moiety is nearly coplanar with the isoxazole ring. In another study, the crystal structure of 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate showed that the molecule is composed of two planar isoxazole rings. The planarity of the isoxazole ring is a common feature observed in many of its derivatives.

The dihedral angles between the isoxazole ring and other substituent groups are also crucial pieces of information obtained from SCXRD. For instance, in one derivative, the dihedral angle between the isoxazole and a phenyl ring was found to be 7.30 (13)°. In a more sterically hindered example, the dihedral angle between an anthracene (B1667546) ring system and the isoxazole ring was determined to be nearly orthogonal, at 88.67 (16)° and 85.64 (16)° for two molecules in the asymmetric unit.

The following table presents selected crystallographic data for some isoxazole derivatives, illustrating the kind of detailed structural information that can be obtained.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Ethyl 5-phenylisoxazole-3-carboxylateMonoclinicP2₁/cEster group nearly coplanar with isoxazole ring.
3,3′-biisoxazole-5,5′-bis(methylene) dinitrateMonoclinicC2/cTwo planar isoxazole rings; molecule sits (B43327) on an inversion center.
3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrileMonoclinicP2₁/cIsoxazole ring adopts an envelope conformation.
5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazoleTriclinicP1Isoxazole ring is planar.
Ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylateMonoclinicP2₁/nDihedral angle between anthracene and isoxazole rings is ~86-89°.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on partitioning the crystal space into regions where the electron density of the promolecule (a sum of spherical atomic densities) dominates that of the procrystal (the crystal's electron density). The resulting surface provides a graphical representation of intermolecular contacts.

This technique is often used in conjunction with 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For example, in the crystal structure of ethyl 5-phenylisoxazole-3-carboxylate, Hirshfeld surface analysis revealed that H···H (41%), C···H (23.2%), O···H (18.7%), and N···H (9.2%) interactions were the most significant contributors to the crystal packing. The analysis can highlight specific interactions, such as C—H···O and C—H···N hydrogen bonds, which often form dimers or other supramolecular motifs.

In another example, the Hirshfeld surface analysis of (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one showed that O—H···O and O—H···N hydrogen bonds were crucial to the packing mechanism. The H···O/O···H contacts accounted for 33.9% of the Hirshfeld surface in this case. This detailed analysis of weak intermolecular forces is essential for understanding the solid-state properties of isoxazole derivatives.

Advanced X-ray Based Spectroscopic Methods

Beyond diffraction, advanced X-ray spectroscopic methods probe the electronic structure of molecules by exciting core-level electrons.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local chemical and structural environment of a specific atom. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES, in particular, is sensitive to the oxidation state and coordination geometry of the absorbing atom.

For nitrogen-containing heterocycles like this compound, Nitrogen K-edge XANES is a powerful tool. The spectra are characterized by sharp pre-edge peaks corresponding to transitions from the nitrogen 1s core level to unoccupied π* orbitals of the aromatic ring. These spectral features can distinguish between different types of nitrogen environments, such as pyridinic, pyrrolic, and nitrile nitrogen atoms. For instance, the 1s → π* transition for nitrogen in a C-N=C environment within a heterocycle is observed at a characteristic energy. While specific XANES studies on this compound were not found in the search results, the technique has been successfully applied to a variety of nitrogen heterocycles, demonstrating its utility for probing the electronic structure of the isoxazole ring. The interpretation of experimental XAS data is often supported by theoretical calculations, such as those based on Density Functional Theory (DFT).

Thermal Analysis Techniques for Compound Stability and Behavior

Thermal analysis techniques are crucial for determining the stability, decomposition pathways, and phase transitions of chemical compounds as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range. This technique is fundamental for assessing the thermal stability of compounds like this compound and its derivatives. The resulting data, a TGA curve, plots mass loss against temperature, with the onset temperature of decomposition serving as a key indicator of thermal stability.

Studies on various isoxazole derivatives show a range of decomposition temperatures, which are highly dependent on the nature of the substituents attached to the isoxazole ring. For instance, some isoxazole-furan hybrids are reported to be stable up to 200°C. Research on 3-(5-bromo-2-thienyl)isoxazole (B1607937) shows a decomposition onset at 210°C. In contrast, certain amide derivatives of isoxazole exhibit higher stability, with thermal degradation occurring only above 300°C, whereas related thiourea (B124793) derivatives begin to decompose above 200°C. This highlights the significant influence of functional groups on the thermal robustness of the isoxazole core.

Table 1: Thermal Decomposition Data for Various Isoxazole Derivatives
Compound TypeDecomposition Onset/RangeReference
5-(furan-2-yl)isoxazole-3-carboxamide derivativeStable up to 200°C
Pyrrolo[3,2-d]isoxazole derivativeOnset at 210°C
3-(5-Bromo-2-thienyl)isoxazoleOnset at 210°C
Isoxazole-amide derivatives> 300°C
Isoxazole-thiourea derivative> 200°C

To gain a deeper understanding of the decomposition process, TGA is often coupled with Mass Spectrometry (MS). In a TG-MS system, the gaseous products evolved during the thermal degradation of the sample in the TGA furnace are transferred via a heated line to a mass spectrometer for analysis. This provides real-time identification of the chemical nature of the volatile decomposition products.

The application of TG-MS allows for the elucidation of thermal decomposition mechanisms. As this compound or its derivatives are heated, the TGA curve shows the temperature at which mass loss occurs, while the MS simultaneously detects the mass-to-charge ratio (m/z) of the fragments being released. For example, the detection of species with specific m/z values can confirm the release of water (m/z 18), carbon monoxide (m/z 28), or carbon dioxide (m/z 44), as well as larger fragments corresponding to the cleavage of the isoxazole ring or its substituents. This coupled technique is significantly more sensitive than TGA-FTIR and offers versatile identification of organic compounds, making it a powerful tool for studying the degradation pathways of complex pharmaceuticals and chemicals.

Thermogravimetric Analysis (TGA)

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to electronic transitions from a ground state to an excited state. It is a versatile, non-destructive, and cost-effective technique used for both qualitative and quantitative analysis of organic compounds. The UV/Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of a molecule's electronic structure, particularly the presence of chromophores and conjugated systems.

For this compound and its derivatives, the position of λmax is highly sensitive to the substituents on the isoxazole ring and the extent of electronic conjugation. The isoxazole ring itself is a chromophore, and its absorption is influenced by attached groups. Studies on various isoxazole derivatives demonstrate a wide range of λmax values. For example, derivatives with aromatic or other conjugated systems exhibit absorption maxima at longer wavelengths (a bathochromic shift) due to the extended π-electron system, which lowers the energy required for electronic transitions.

The λmax values for several (E)-4-benzylidene-3-propylisoxazol-5(4H)-one derivatives, which possess a more extended conjugated system than this compound, have been reported in methanol. These values vary depending on the substitution on the benzylidene moiety, illustrating the electronic influence of different functional groups.

Table 2: UV/Vis Absorption Maxima (λmax) for Various Isoxazole Derivatives in Methanol
Compound Nameλmax (nm)Reference
(E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one376
(E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one386
(E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one407
(E)-4-(4-Ethoxybenzylidene)-3-propylisoxazol-5(4H)-one382
(E)-4-(4-(Benzyloxy)benzylidene)-3-propylisoxazol-5(4H)-one380

Theoretical and Computational Investigations of 5 Ethylisoxazole

Electronic Structure and Molecular Properties

The arrangement of electrons in a molecule dictates its geometry, stability, and chemical behavior. For 5-ethylisoxazole, computational methods are employed to calculate various electronic properties that serve as descriptors for its reactivity and intermolecular interactions.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of materials. This method is valued for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. DFT calculations for isoxazole (B147169) derivatives typically focus on determining the optimized molecular geometry, electronic energies, and the distribution of electron density.

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For substituted isoxazoles, studies have shown that the position and nature of substituents can significantly influence these frontier orbitals. For instance, in a comparative study of methyl-substituted isoxazoles, the HOMO-LUMO gap was found to be a key factor in predicting the molecule's reactivity.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). In isoxazole systems, the nitrogen atom is typically predicted to be a primary basic center due to its electron density. The insights from these calculations are invaluable for understanding and predicting the regioselectivity of chemical reactions.

Table 1: Representative Electronic Properties of Isoxazole Derivatives from DFT Calculations

PropertyDescriptionTypical Application
Total Energy The total electronic energy of the molecule in its optimized geometry.Used to compare the relative stability of different isomers or conformations.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Predicts reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Predicts reactivity towards nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of chemical reactivity, kinetic stability, and optical properties.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Charges A method for partitioning the electron density among atoms.Provides insight into the local electronic environment and potential reaction sites.

This table is a generalized representation based on typical DFT studies of heterocyclic compounds.

Before the widespread adoption of DFT, semi-empirical molecular orbital methods like CNDO (Complete Neglect of Differential Overlap) and INDO (Intermediate Neglect of Differential Overlap) were instrumental in early computational studies. These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations, making them computationally less demanding.

These approaches provide a quantitative description of molecular orbitals as a linear combination of atomic orbitals (LCAO). The calculations yield molecular orbital energies, wave functions, and charge distributions. For heterocyclic systems, these methods were used to determine stable conformations and analyze the electronic character of the ring atoms and substituents. While less accurate than modern DFT or ab initio methods, CNDO and INDO can still offer valuable qualitative insights into electronic structure, especially for larger molecules where more rigorous methods may be computationally prohibitive. They have been successfully used to predict the most basic centers in molecules and to rationalize the effects of substitution on the electronic properties of aromatic and heterocyclic rings.

Density Functional Theory (DFT) Calculations

Reaction Energetics and Pathway Analysis

Understanding the mechanisms of chemical reactions is fundamental to chemistry. Computational methods allow for the detailed exploration of potential reaction pathways and the calculation of associated energy changes, providing a theoretical basis for reaction outcomes.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization, relying only on fundamental physical constants. These calculations can provide highly accurate predictions of molecular properties and reaction energetics. One of the most important applications of ab initio methods is the determination of reaction transition states and the calculation of activation energies (Ea).

The activation energy represents the energy barrier that must be overcome for a reaction to occur. By mapping the potential energy surface of a reaction, researchers can locate the transition state structure, which is the point of highest energy along the minimum energy path connecting reactants and products. The energy difference between the transition state and the reactants gives the activation energy.

For a molecule like this compound, ab initio calculations could be used to study various transformations, such as cycloadditions, ring-opening reactions, or substitutions. For example, calculations could elucidate the mechanism of the palladium-catalyzed direct arylation at the C-5 position by modeling the energies of intermediates and transition states in the proposed catalytic cycle. Similarly, the energetics of thermal or photochemical rearrangements could be investigated, predicting the most likely reaction products and the conditions required to form them. The accuracy of these calculations is highly dependent on the level of theory and the basis set used.

Molecular Recognition and Binding Mode Predictions

The biological activity of a molecule is often initiated by its binding to a specific macromolecular target, such as a protein or enzyme. Predicting how a small molecule (ligand) interacts with its receptor is a central goal of computational drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. Docking is widely used in drug discovery for virtual screening of compound libraries and for understanding ligand-receptor interactions at the molecular level.

Derivatives of this compound have been investigated as inhibitors of various enzymes. In such studies, molecular docking is a key tool to rationalize structure-activity relationships (SAR). For example, docking simulations can reveal how the this compound moiety and other parts of the molecule fit into the binding pocket of a target protein, such as a kinase or a cyclooxygenase (COX) enzyme.

These simulations can identify crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. By comparing the docking scores and binding modes of a series of analogues, researchers can understand why certain modifications increase potency while others decrease it. For instance, a study on isoxazole-carboxamide derivatives as COX inhibitors used molecular docking to show how specific substitutions pushed the isoxazole ring into a secondary binding pocket, leading to ideal binding interactions with the COX-2 enzyme.

Table 2: Typical Output from Molecular Docking Studies of Isoxazole Derivatives

ParameterDescriptionExample from Isoxazole Studies
Target Protein The biological macromolecule (e.g., enzyme, receptor) to which the ligand binds.c-KIT kinase , Cyclooxygenase (COX) enzymes , Thymidylate kinase
Binding Site The specific cavity or pocket on the protein surface where the ligand binds.ATP-binding site, active site channel.
Docking Score A numerical value from a scoring function that estimates the binding affinity (e.g., Glide Score, G-Score).Lower scores typically indicate better predicted binding affinity.
Predicted Pose The 3D orientation and conformation of the ligand within the binding site.Shows spatial arrangement relative to key amino acids.
Key Interactions Specific non-covalent interactions between the ligand and protein residues.Hydrogen bonds, hydrophobic contacts, pi-pi stacking, electrostatic interactions.
Interacting Residues The specific amino acids in the binding site that form key interactions with the ligand.Tyr33, Trp53, Tyr64, Tyr129 in a juvenile hormone receptor.

This table is a composite representation based on findings from docking studies of various isoxazole-containing compounds.

Computational Modeling for Predicting Molecular Interactions and Activities

Computational modeling serves as a powerful tool to investigate and predict the behavior of isoxazole derivatives at a molecular level. Key methodologies such as Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Density Functional Theory (DFT) are commonly applied to understand molecular interactions and forecast biological activities. These in silico methods are crucial for identifying promising drug candidates and understanding their mechanisms of action before undertaking extensive experimental synthesis and testing.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug design for understanding the interactions between a potential drug and its biological target. For isoxazole derivatives, docking studies have been pivotal in elucidating their potential as inhibitors for various enzymes.

For instance, extensive molecular docking studies have been performed on isoxazole-carboxamide derivatives to evaluate their potential as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. These studies analyze the binding affinity (measured in kcal/mol) and specific interactions, such as hydrogen bonds, with amino acid residues in the active site of COX-1 and COX-2 enzymes. In one such study, a series of phenyl-isoxazole-carboxamide derivatives were evaluated, with compound A13 emerging as the most potent against both COX-1 and COX-2, a finding attributed to specific substitutions on the phenyl rings that optimized its fit within the enzyme's binding pocket. Similarly, other research identified compounds 5b , 5c , and 5d as having good binding affinity and hydrogen bond interactions with key residues in the COX-2 active site.

Beyond docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability over time under simulated physiological conditions. MD simulations on isoxazole derivatives targeting bacterial proteins and tubulin have confirmed the stability of the ligand within the receptor's active site, reinforcing the findings from docking studies.

The table below summarizes findings from molecular docking studies on various isoxazole derivatives, showcasing their predicted interactions with different biological targets.

Table 1: Molecular Docking and Dynamics Simulation Findings for Isoxazole Derivatives
Compound/SeriesBiological TargetKey FindingsReference
Isoxazole-carboxamide derivatives (A1-A14)COX-1 and COX-2 EnzymesCompound A13 was the most potent against both enzymes. The 3,4-dimethoxy and Cl substitutions were found to be crucial for ideal binding interactions with COX-2.
Substituted-isoxazole derivatives (5b, 5c, 5d)COX-2 Enzyme (PDB ID: 4COX)Compounds showed good binding affinities (−8.7, −8.5, and −8.4 kcal/mol) and H-bond interactions with Cys41, Ala151, and Arg120 residues.
Designed Isoxazole Derivatives (Pr1, Pr2, Pr3)Tubulin (PDB ID: 4zvm)Compound Pr2 showed the highest stability with a binding energy (ΔG) of -10.4 kcal/mol. MD simulations confirmed robust stability in the active site.
Functionalized Isoxazoles (e.g., 4a)Bacterial proteins (E. coli, S. aureus, B. subtilis)Compound 4a showed strong binding affinity and remarkable stability within the active sites of bacterial proteins during MD simulations.
GW4064 derivatives with isoxazole moietyFarnesoid X Receptor (FXR)Docking scores ranged from 136.612 to 141.065, suggesting all tested isoxazoles can bind effectively to the FXR-LBD as agonists.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This technique is used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. Several QSAR studies have been successfully applied to isoxazole derivatives to understand the structural features that govern their therapeutic effects.

For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were conducted on a series of isoxazole derivatives targeting the Farnesoid X Receptor (FXR), a key protein in metabolic diseases. These models demonstrated strong predictive power and the resulting contour maps revealed that hydrophobic and electronegative properties at specific positions of the isoxazole scaffold are crucial for agonistic activity. In another study, QSAR models were developed for [(biphenyloxy)propyl]isoxazole derivatives to predict their activity against human rhinovirus (HRV). The models were successful in screening for new compounds and led to the hypothesis that terminal benzene (B151609) substituents with a negative electrostatic potential and a specific length are required for strong antiviral activity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various molecular properties, including optimized geometry, electronic parameters (such as HOMO and LUMO energies), and local reactivity descriptors. These parameters are valuable for understanding the chemical reactivity of molecules and rationalizing their interaction mechanisms.

DFT studies on isoxazole derivatives have been used to:

  • Investigate the effect of different substituents on the electronic structure and reactivity of the isoxazole ring.
  • Analyze the regioselectivity of chemical reactions, such as [3+2] cycloaddition, to form the isoxazole ring.
  • Calculate parameters like frontier orbital energies (EHOMO, ELUMO), energy gap (ΔE), and the fraction of transferred electrons (ΔN) to predict the corrosion inhibition properties of isoxazole derivatives on metal surfaces.
  • Study the interaction between isoxazole-based chemosensors and various anions, revealing that selectivity for fluoride (B91410) ions is due to the deprotonation of the sensor molecule.
  • The table below presents a selection of computationally derived properties for isoxazole derivatives from DFT and other in silico analyses, illustrating the type of data generated in these theoretical investigations.

    Table 2: Examples of Computationally Predicted Properties for Isoxazole Derivatives
    Property TypeFinding/ObservationMethodologyRelevanceReference
    Electronic PropertiesSubstitution of a methyl group at the C-5 position of the isoxazole ring leads to a preferential site for nucleophilic attack.DFT, PM3Predicts chemical reactivity and reaction sites.
    ADMET PropertiesDesigned isoxazole derivatives were predicted to have good bioavailability and obey Lipinski's "Rule of Five".In silico ADMETox prediction tools (e.g., pkCSM, SwissADME)Assesses the drug-likeness and pharmacokinetic profile of potential drug candidates.
    Global ReactivityCalculation of HOMO-LUMO energies and global reactivity indexes successfully explained the regioselectivity of the cycloaddition reaction to form a bis-isoxazole.DFTValidates and explains experimental synthetic outcomes.
    Binding EnergyA designed isoxazole derivative (compound 7) showed a low binding energy of –9.5 kcal/mol against the target protein (PDB ID: 3QAQ), indicating strong interaction.Molecular Docking (AutoDock Vina)Quantifies the binding strength between a ligand and its target protein.

    Applications of 5 Ethylisoxazole in Organic Synthesis As a Synthetic Building Block

    Versatile Intermediate in Heterocyclic Compound Synthesis

    The 5-ethylisoxazole scaffold serves as a foundational element for the assembly of various other heterocyclic structures, demonstrating its significance as a versatile intermediate.

    Derivatives of this compound are instrumental in the synthesis of quinoline-based compounds. For instance, ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate acts as a key precursor in the formation of certain quinoline (B57606) derivatives. This highlights the role of the isoxazole (B147169) derivative as a valuable intermediate for accessing the quinoline scaffold, which is a core structure in many biologically active molecules. The synthesis of quinoline derivatives is of significant interest due to their potential applications in medicinal chemistry, including the development of treatments for neurodegenerative diseases like Alzheimer's.

    The isoxazole ring itself is a privileged five-membered heterocycle found in numerous commercially available drugs. The reactivity of the isoxazole core, particularly in derivatives like isoxazol-5-ones, allows for its use as a precursor to other heterocyclic systems. For example, 5-hydroxy-2-isoxazolines, which can be derived from isoxazole precursors, are versatile synthons for creating β-lactams and γ-amino alcohols, showcasing the utility of the isoxazole framework in generating other important heterocyclic structures. The synthesis of isoxazoles can be achieved through various methods, including the cycloisomerization of α,β-acetylenic oximes and cycloaddition reactions.

    Table 1: Synthesis of Heterocycles from Isoxazole Derivatives

    Starting Isoxazole Derivative Resulting Heterocycle Key Transformation
    Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate Quinoline derivatives Serves as a precursor in multi-step synthesis.
    5-Hydroxy-2-isoxazolines β-Lactams, γ-Amino Alcohols Utilized as a versatile synthon.

    This table illustrates how different this compound derivatives can be used to synthesize a variety of other heterocyclic compounds.

    The isoxazole moiety can be incorporated into complex biomolecules, such as glyco-conjugates. The synthesis of isoxazole-linked glyco-conjugates has been achieved through methods like the (3+2) cycloaddition reaction. This approach allows for the efficient introduction of the isoxazole ring into sugar derivatives. The chemical synthesis of such complex glycans is crucial as it provides access to homogeneous materials for research, which are often difficult to isolate from natural sources. These synthetic methods often involve solid-phase chemistry, which is amenable to creating libraries of related compounds.

    Role in the Construction of Other Five-Membered Heterocycles

    Building Block for Complex Organic Molecule Construction

    Beyond heterocyclic synthesis, this compound derivatives are fundamental building blocks for constructing larger, more intricate organic molecules.

    Derivatives such as ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate can be employed as agents for the chloromethylation of aromatic compounds. This process provides a direct method for introducing a reactive chloromethyl group onto an aromatic ring, thereby functionalizing it for further chemical transformations. The ability to functionalize aromatic systems is a key strategy in organic synthesis, enabling the modification of a molecule's properties and reactivity.

    Table 2: Functionalization of Aromatic Systems

    This compound Derivative Reaction Type Application
    Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate Chloromethylation Functionalizing aromatic compounds with chloromethyl groups.

    This table highlights a specific application of a this compound derivative in the functionalization of aromatic compounds.

    Contribution to Diversity-Oriented Synthesis and Combinatorial Chemistry

    Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules, which is crucial for discovering new compounds with desired biological activities or other properties. In contrast to traditional combinatorial chemistry which often produces libraries with limited structural variety, DOS focuses on varying the molecular framework itself.

    The versatility of the this compound scaffold makes it a valuable component in DOS. By utilizing the isoxazole ring as a core structure, a wide range of derivatives can be generated through various chemical transformations. This approach allows for the systematic exploration of chemical space around the isoxazole motif. The ability to generate libraries of diverse compounds is a cornerstone of modern drug discovery and chemical genetics. The use of building blocks like this compound derivatives in solid-phase synthesis further enhances the efficiency of creating these molecular libraries.

    Role of 5 Ethylisoxazole in Advanced Materials and Scaffold Design

    Integration of Isoxazole (B147169) Moieties as Structural Elements in Novel Materials

    The incorporation of isoxazole moieties is a versatile strategy for developing novel materials with specific functions. The isoxazole ring's aromaticity and the weak nitrogen-oxygen bond allow for various chemical modifications, making it a useful intermediate in the synthesis of complex molecules. Current time information in Bangalore, IN. This adaptability has led to its integration into a wide array of structural frameworks, from bioactive compounds to advanced polymers.

    Researchers have successfully integrated isoxazole units into larger molecular structures to create materials with targeted activities. For instance, novel 2-cyanoacrylates containing an isoxazole moiety have been synthesized and shown to possess excellent herbicidal activities. Similarly, the introduction of an isoxazole ring into the structure of other compounds has led to the development of new amide derivatives with potent nematicidal properties. These examples underscore the isoxazole moiety's role as a key structural element that imparts specific biological or chemical functionality to the final material.

    The synthesis of new derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a powerful method for constructing the isoxazole ring. This has enabled the creation of diverse structures, such as chalcone (B49325) derivatives bearing isoxazole moieties and complex molecules where the isoxazole ring is linked to other heterocyclic systems like pyrazole (B372694).

    One of the promising areas for isoxazole integration is in the development of Covalent Organic Frameworks (COFs). Current time information in Bangalore, IN. COFs are crystalline, porous materials constructed from organic building blocks linked by strong covalent bonds. Their high surface area, tunable porosity, and structural designability make them suitable for applications in gas storage, separation, and catalysis. Current time information in Bangalore, IN. The integration of isoxazole scaffolds into COFs can introduce new functionalities and enhance their performance in various applications. Current time information in Bangalore, IN.

    Table 1: Examples of Novel Materials Incorporating Isoxazole Moieties
    Material ClassIsoxazole Derivative UsedIntended Application/FunctionReference
    Herbicidal Agents2-Cyanoacrylates with isoxazole moietyHerbicidal activity against various weed species
    Nematicidal CompoundsAmide derivatives with isoxazole moietyControl of root-knot nematodes
    Bioactive ChalconesChalcones with isoxazole moietiesModulation of tyrosinase and melanin (B1238610) synthesis
    Covalent Organic Frameworks (COFs)General isoxazole scaffoldsPotential for adsorption, separation, and catalysis Current time information in Bangalore, IN.

    Conceptual Frameworks for Scaffold-Based Materials

    Scaffold-based materials are a class of materials where a core structure (the scaffold) provides a framework for organizing functional components in three-dimensional space. The properties of these materials are determined not only by the chemical nature of the scaffold but also by its architecture, such as porosity and surface area.

    The design of porous materials with high surface areas is crucial for applications in catalysis, separation, and sensing. A high surface area provides more sites for chemical reactions or physical adsorption. Key design principles include:

    Choice of Building Blocks: The geometry and connectivity of the molecular building blocks dictate the resulting pore size and shape.

    Strong Covalent Bonds: The use of strong covalent bonds, as seen in COFs, leads to robust and stable porous structures. Current time information in Bangalore, IN.

    Template-Free Synthesis: Methods like the temperature-controlled crystallization and freeze-drying of cross-linked hydrogels can induce a porous network structure without the need for a sacrificial template.

    Hierarchical Porosity: Creating pores of different sizes (micropores, mesopores, and macropores) can enhance mass transport and accessibility to active sites.

    Use of Supports: Mesoporous silica (B1680970), such as SBA-15, can be used as a support to create highly ordered porous materials with large surface areas and uniform channel-like structures.

    Isoxazole-containing building blocks are attractive for creating such porous scaffolds due to their rigid and planar geometry, which can facilitate the formation of ordered, crystalline frameworks. Current time information in Bangalore, IN.

    Table 2: Design Principles for Porous Scaffolds
    Design PrincipleDescriptionExampleReference
    Self-Assembly of Building BlocksUsing molecular units that spontaneously form ordered porous structures.Covalent Organic Frameworks (COFs) from organic linkers. Current time information in Bangalore, IN.
    Hard TemplatingUsing a pre-formed porous material as a template to cast a new material.Mesoporous silica SBA-15 as a support for catalysts.
    Cryo-induced PorosityInducing a porous network in a hydrogel through a freeze-drying process.Porous poly(2-alkyl-2-oxazoline) scaffolds.

    Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. It is the basis for many biological processes and technological applications, such as chemosensing and drug action. Scaffolds play a critical role in molecular recognition by pre-organizing functional groups in a specific spatial arrangement to create a binding site that is complementary to a target molecule.

    Isoxazole scaffolds are particularly effective in molecular recognition for several reasons:

    Defined Geometry: The rigid, planar structure of the isoxazole ring helps to create well-defined binding cavities.

    Hydrogen Bonding Capability: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, facilitating specific interactions with target molecules.

    Tunable Electronics: The electronic properties of the isoxazole ring can be tuned by adding substituents, which can modulate its interaction with guest molecules.

    A notable example is the use of isoxazole-containing calixarenes as chemosensors. In these systems, the isoxazole moiety is part of a larger scaffold that can selectively bind to specific ions or molecules, leading to a detectable signal, such as a change in fluorescence. Furthermore, molecular docking studies have shown that isoxazole-based scaffolds can fit into the binding sites of proteins, such as estrogen receptors, and form specific interactions that are crucial for their biological activity. The isoxazole scaffold has been identified as a key component in fragment-based drug discovery, where small, isoxazole-containing fragments are used as starting points to build more potent and selective drug candidates.

    Design Principles for Porous Structures and High Surface Area Scaffolds

    Functionalization of Advanced Materials with 5-Ethylisoxazole Scaffolds

    Functionalization is the process of adding new functional groups to a material to modify its properties. The this compound scaffold can be used to functionalize advanced materials, imparting the unique properties of the isoxazole ring to the bulk material. The ethyl group at the 5-position can influence the material's properties, such as its solubility in organic solvents and its steric profile.

    The reactivity of the isoxazole ring and its substituents allows for various functionalization strategies. For example, derivatives such as ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate are versatile building blocks. The chloromethyl group is a reactive handle that can undergo nucleophilic substitution reactions to attach the isoxazole scaffold to polymers, surfaces, or other molecules. The carboxylate group can be converted into amides or other esters, further expanding the possibilities for functionalization.

    While specific examples of advanced materials functionalized with this compound are not extensively documented in the reviewed literature, the principles of organic synthesis and material science suggest significant potential. Palladium-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the C-H bond functionalization of isoxazole rings, allowing for the attachment of aryl groups. This methodology could potentially be adapted to graft this compound moieties onto polymer backbones or the surfaces of materials like silica or gold nanoparticles. Such functionalization could be used to create materials with tailored surface properties, for applications in areas such as biocompatible coatings, selective sensors, or new catalytic systems.

    Future Research Directions in 5 Ethylisoxazole Chemistry

    Development of Sustainable and Green Synthetic Methodologies

    The chemical industry's increasing focus on environmental responsibility is steering the synthesis of 5-ethylisoxazole towards more sustainable and green approaches. Traditional synthetic methods often rely on hazardous reagents and generate significant waste. Future research will prioritize the development of eco-friendly alternatives that align with the principles of green chemistry.

    Key areas of development include:

    Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction rates, improving yields, and enhancing product purity for various heterocyclic compounds, including isoxazoles.

    Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to isoxazole (B147169) derivatives.

    Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, glycerol, or ethyl lactate (B86563) is a critical step towards sustainable synthesis.

    Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and reduces environmental impact.

    A comparative look at traditional versus green approaches for isoxazole synthesis highlights the potential benefits:

    FeatureTraditional SynthesisGreen Synthesis
    Solvents Often uses hazardous and volatile organic solvents.Employs water, ionic liquids, or solvent-free conditions.
    Catalysts May use stoichiometric or toxic metal catalysts. Utilizes biocatalysts or recyclable catalysts.
    Energy Typically requires prolonged heating.Can be accelerated by microwave irradiation.
    Byproducts Can generate significant amounts of toxic waste.Aims for higher atom economy and less hazardous byproducts.

    In-Depth Elucidation of Complex Reaction Mechanisms

    A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is fundamental to optimizing existing methods and designing new ones. Future research will employ a combination of experimental and computational techniques to unravel the intricate details of these chemical processes.

    Key approaches include:

    Spectroscopic and Kinetic Studies: Techniques like NMR spectroscopy can be used to monitor the formation and decay of reaction intermediates, while kinetic studies provide insights into the rate-determining steps.

    Isotopic Labeling: This powerful tool helps to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

    Computational Chemistry: Methods such as Density Functional Theory (DFT) are invaluable for studying potential energy surfaces, identifying transition states, and predicting reaction outcomes. Advanced isoconversional kinetic analysis can also help identify rate-limiting steps in complex reactions.

    By combining these approaches, researchers can gain a comprehensive picture of the reaction pathways, including the identification of transient intermediates and the factors controlling stereoselectivity. This knowledge is crucial for the rational design of more efficient and selective synthetic routes.

    Design of Novel Derivatization Strategies for Enhanced Functionality

    The versatility of the this compound scaffold lies in its potential for derivatization, allowing for the fine-tuning of its properties for specific applications. Future research will focus on developing innovative strategies to introduce a wide range of functional groups onto the isoxazole ring and its substituents.

    Key areas of exploration include:

    C-H Functionalization: Direct functionalization of carbon-hydrogen bonds offers an atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex this compound derivatives.

    Click Chemistry: The use of highly efficient and selective "click" reactions can facilitate the rapid assembly of novel isoxazole-containing molecules.

    Multi-component Reactions: Designing one-pot, multi-component reactions allows for the efficient construction of complex molecular architectures from simple starting materials.

    These derivatization strategies will enable the creation of libraries of this compound compounds with diverse functionalities, opening up new avenues for their application in medicinal chemistry and materials science. The introduction of specific functional groups can be used to modulate the compound's electronic properties, solubility, and biological activity.

    Exploration of this compound in Emerging Areas of Organic Chemistry

    The unique structural and electronic properties of the this compound ring make it an attractive building block for applications beyond its traditional roles. Future research will explore the integration of this moiety into emerging fields of organic chemistry.

    Potential areas of application include:

    Materials Science: The incorporation of this compound units into polymers or organic electronic materials could lead to novel materials with tailored optical, electronic, or thermal properties. Isoxazoles are known to be building blocks in optoelectronic organic materials.

    Chemical Biology: this compound derivatives can be designed as chemical probes to study biological processes or as ligands for specific protein targets. The isoxazole scaffold's ability to interact with various biological targets makes it a versatile platform for such explorations.

    Supramolecular Chemistry: The isoxazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, making it a useful component for the construction of self-assembling supramolecular architectures.

    Organocatalysis: Chiral this compound derivatives could be developed as novel organocatalysts for asymmetric synthesis.

    The exploration of these new frontiers will undoubtedly uncover novel properties and applications for this versatile heterocyclic compound.

    Advanced Computational and Theoretical Predictions for Isoxazole Systems

    Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. Future research on this compound will leverage advanced computational and theoretical methods to guide experimental work and accelerate the discovery process.

    Key areas of computational investigation include:

    Prediction of Physicochemical Properties: Quantum chemical calculations can be used to accurately predict various properties of this compound and its derivatives, such as their electronic structure, spectroscopic signatures, and reactivity.

    Reaction Mechanism and Kinetics: Computational modeling can elucidate complex reaction mechanisms, identify key intermediates and transition states, and predict reaction rates. This information is crucial for optimizing reaction conditions and designing more efficient syntheses.

    Virtual Screening and Drug Design: In the context of medicinal chemistry, computational methods can be used to screen virtual libraries of this compound derivatives for their potential binding affinity to biological targets. This approach can significantly streamline the drug discovery process.

    Materials Design: Computational simulations can predict the properties of materials incorporating the this compound moiety, aiding in the design of new materials with desired functionalities.

    The synergy between computational predictions and experimental validation will be a key driver of innovation in this compound chemistry, enabling the rational design of new molecules and materials with tailored properties.

    Q & A

    Basic Research Questions

    Q. What are the standard protocols for synthesizing 5-ethylisoxazole derivatives, and how do reaction conditions influence yields?

    • Methodological Answer : The synthesis of this compound derivatives typically involves condensation reactions, cyclization, or functional group transformations. For example, ethyl ester derivatives (e.g., Ethyl 5-formyl-3-methylisoxazole-4-carboxylate) are synthesized via oxidation or substitution reactions, where temperature and solvent polarity critically affect reaction efficiency . Key steps include:

    • Oxidation : Using agents like KMnO₄ to convert formyl groups to carboxylic acids.
    • Reduction : Employing NaBH₄ to reduce formyl groups to hydroxymethyl derivatives.
    • Substitution : Reacting with nucleophiles (e.g., amines) to introduce functional diversity.
    • Yields are optimized by controlling temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for polar intermediates) .

    Q. How can researchers validate the purity and structural integrity of this compound compounds?

    • Methodological Answer : Use a combination of:

    • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring structure. For example, the isoxazole ring proton signals appear in the δ 6.5–8.5 ppm range .
    • Chromatography : HPLC or GC-MS to assess purity (>95% for pharmacological studies).
    • Elemental Analysis : Verify molecular formula consistency (e.g., C₈H₉NO₄ for Ethyl 5-formyl-3-methylisoxazole-4-carboxylate) .
    • Melting Point Determination : Compare observed values with literature data (±2°C tolerance) .

    Q. What are the common challenges in isolating this compound intermediates, and how can they be mitigated?

    • Methodological Answer : Challenges include:

    • Byproduct Formation : Side reactions during cyclization (e.g., dimerization). Mitigate via slow addition of reagents and low-temperature conditions.
    • Hydrolysis Sensitivity : Ethyl ester groups may hydrolyze under acidic/basic conditions. Use anhydrous solvents and inert atmospheres .
    • Purification Difficulty : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design?

    • Methodological Answer : Density Functional Theory (DFT) calculates:

    • Electrophilic/Nucleophilic Sites : Fukui indices identify reactive positions (e.g., C-4 in Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate for electrophilic substitution) .
    • Binding Affinities : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes or receptors).
    • Thermodynamic Stability : Gibbs free energy calculations assess intermediate stability during multi-step syntheses .
      • Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

    Q. How should researchers address contradictions in spectral or bioactivity data for this compound derivatives?

    • Methodological Answer :

    • Data Triangulation : Compare NMR, IR, and mass spectrometry results to resolve structural ambiguities. For example, conflicting NOE signals may indicate conformational isomerism .
    • Biological Replicates : Perform dose-response assays (3+ replicates) to confirm IC₅₀ values. Use ANOVA to assess statistical significance (p < 0.05) .
    • Literature Benchmarking : Cross-reference with PubChem or CAS Common Chemistry entries (e.g., CAS 129663-12-3 for Ethyl 5-formyl-3-methylisoxazole-4-carboxylate) .

    Q. What strategies optimize the regioselectivity of this compound functionalization for targeted drug discovery?

    • Methodological Answer :

    • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution to specific ring positions .
    • Catalytic Systems : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl/heteroaryl groups at C-3 or C-5 .
    • Protection/Deprotection : Protect amino groups (Boc) during ester hydrolysis to prevent side reactions .

    Methodological Resources

    • Databases : PubChem , CAS Common Chemistry , and ECHA for structural and safety data.
    • Analytical Tools : Gaussian (DFT), MestReNova (NMR analysis), and GraphPad Prism (statistical testing) .
    • Safety Protocols : Follow MedChemExpress guidelines for handling reactive intermediates (e.g., PPE, fume hoods) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.